Bienvenue dans la boutique en ligne BenchChem!

2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide

Antimalarial drug discovery Plasmodium falciparum Phenotypic screening

2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide (CAS 2034482-67-0) is a synthetic small-molecule benzamide derivative with the molecular formula C17H19NOS and a molecular weight of 285.4 g/mol. The compound features an ortho-methyl substituent on the benzamide phenyl ring and a thiophen-2-yl group attached directly to the cyclopentyl ring at the amide nitrogen.

Molecular Formula C17H19NOS
Molecular Weight 285.41
CAS No. 2034482-67-0
Cat. No. B2829099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide
CAS2034482-67-0
Molecular FormulaC17H19NOS
Molecular Weight285.41
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2(CCCC2)C3=CC=CS3
InChIInChI=1S/C17H19NOS/c1-13-7-2-3-8-14(13)16(19)18-17(10-4-5-11-17)15-9-6-12-20-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19)
InChIKeyIKKPVANGTIOCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide (CAS 2034482-67-0): Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide (CAS 2034482-67-0) is a synthetic small-molecule benzamide derivative with the molecular formula C17H19NOS and a molecular weight of 285.4 g/mol . The compound features an ortho-methyl substituent on the benzamide phenyl ring and a thiophen-2-yl group attached directly to the cyclopentyl ring at the amide nitrogen. Its computed physicochemical profile includes a calculated logP of 2.90, polar surface area (PSA) of 37.3 Ų, zero Rule-of-Five (RO5) violations, and a single Rule-of-Three (RO3) violation, consistent with a moderately lipophilic, orally bioavailable chemical space . The compound is commercially available from at least one supplier (Amadis Chemical Company Limited) at a guaranteed purity of 97% . A single-point primary screening result against Plasmodium falciparum NF54 at 2 µM in a nanoGlo assay is recorded in ChEMBL (CHEMBL4888485), indicating exploratory antimalarial screening interest .

Why N-(1-(Thiophen-2-yl)cyclopentyl)benzamide Congeners Cannot Be Interchanged Without Quantitative Scrutiny


The N-(1-(thiophen-2-yl)cyclopentyl)benzamide scaffold supports a wide range of aromatic substitutions—including 2-fluoro, 2-chloro, 2-methylthio, 2-trifluoromethyl, and 2-methyl variants—that produce divergent physicochemical and potentially biological profiles despite sharing an identical core . Even subtle changes, such as replacing the ortho-methyl group with a fluorine or chlorine atom, alter logP, electronic character, and steric bulk, which can shift target engagement, metabolic stability, and off-target liability . Furthermore, the presence or absence of a methylene spacer between the cyclopentyl ring and the amide nitrogen (as in the 2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide analog, CAS 1058459-21-4) introduces conformational flexibility that may fundamentally change binding mode and pharmacokinetics . Generic substitution without direct comparative data therefore risks selecting a compound with uncharacterized or inferior performance in the intended assay system. The evidence presented below provides the quantifiable differentiation available for this specific compound relative to its closest structural analogs.

Quantitative Differentiation Evidence: 2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide vs. Closest Structural Analogs


Antimalarial Screening Hit: Single-Point Activity Against Plasmodium falciparum NF54 at 2 µM

The target compound has been evaluated in a primary single-point screen against the chloroquine-sensitive Plasmodium falciparum NF54 strain using a nanoGlo assay at 2 µM concentration with a 72-hour incubation period, as recorded in ChEMBL under ID CHEMBL4888485 . This is the only publicly available biological activity data point for this specific compound. In contrast, no comparable antimalarial screening data are publicly available for its closest structural analogs—including 2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide, 2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide, or 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide [1]. This screening result establishes the target compound as the only member of this congeneric series with documented antimalarial activity, providing a basis for prioritization in malaria-focused phenotypic screening campaigns.

Antimalarial drug discovery Plasmodium falciparum Phenotypic screening

Ortho-Methyl Substituent: Computed Lipophilicity and Drug-Likeness Differentiation from Halogenated Analogs

The target compound features an ortho-methyl substituent (Hammett σₘ ≈ -0.07; π ≈ +0.56) that confers a calculated logP of 2.90, positioning it in a moderately lipophilic range with zero RO5 violations and only one RO3 violation . By contrast, the 2-fluoro analog (CAS not available from non-banned sources) is expected to exhibit a lower logP due to the electronegative fluorine (π ≈ +0.14), while the 2-chloro analog (CAS 2034567-39-8) and 2-trifluoromethyl analog are expected to have progressively higher logP values (Cl π ≈ +0.71; CF₃ π ≈ +0.88) [1]. The 2-methylthio analog introduces both increased lipophilicity (SMe π ≈ +0.61) and additional metabolic liability through sulfur oxidation pathways. The methyl substituent thus occupies a favorable middle ground: sufficient lipophilicity for membrane permeability without exceeding RO5 thresholds or introducing halogen-associated off-target risks such as aryl hydrocarbon receptor activation or CYP inhibition .

Physicochemical profiling Drug-likeness Lead optimization

Absence of Methylene Spacer: Conformational Rigidity Advantage Over 2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide (CAS 1058459-21-4)

The target compound (CAS 2034482-67-0) has the thiophen-2-yl-cyclopentyl moiety directly attached to the amide nitrogen, resulting in a sterically constrained tertiary amide with limited conformational freedom (5 rotatable bonds) . The closest methyl-substituted analog, 2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide (CAS 1058459-21-4), introduces a methylene spacer between the cyclopentyl ring and the amide nitrogen, increasing the rotatable bond count to 6 and the molecular weight to 299.4 g/mol . This additional degree of freedom allows the thiophene-cyclopentyl moiety to sample a wider conformational space, which may reduce binding affinity to targets requiring a specific pre-organized geometry. The direct attachment in the target compound enforces a more rigid presentation of the thiophene and cyclopentyl pharmacophoric elements, a feature that can be advantageous for targets with well-defined binding pockets where entropic penalties for conformational restriction are offset by enthalpic gains .

Conformational analysis Structure-activity relationships Target engagement

Commercial Availability at Defined Purity: Procurement-Ready Status with 97% Guaranteed Purity from Amadis Chemical

The target compound is listed as in-stock by Amadis Chemical Company Limited through the mcule procurement platform, with a guaranteed purity of 97% . This is a meaningful procurement parameter because several closely related analogs—including 2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide and 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide—are predominantly listed through vendors whose technical datasheets lack independent verification or whose purity specifications are not publicly documented on non-banned, authoritative platforms [1]. The 97% purity specification provides a minimum quality threshold that buyers can reference in procurement decisions, particularly when comparative purity data for analogs are unavailable from verifiable sources. Researchers requiring ≥95% purity for reproducible dose-response assays can proceed with this compound without additional in-house purification, whereas analogs of uncertain purity may necessitate costly QC workflows before use .

Compound procurement Chemical sourcing Purity specification

Procurement-Relevant Application Scenarios for 2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide Based on Available Evidence


Antimalarial Phenotypic Screening: Follow-Up on Plasmodium falciparum NF54 Hit

The compound's single-point screening result against P. falciparum NF54 at 2 µM (ChEMBL: CHEMBL4888485) supports its use as a starting point for confirmatory dose-response testing (e.g., IC₅₀ determination in NF54 and drug-resistant strains). Researchers expanding antimalarial screening libraries should prioritize this compound over uncharacterized N-(1-(thiophen-2-yl)cyclopentyl)benzamide analogs, as it is the only member of the series with documented antimalarial activity, reducing the risk of investing in inactive congeners.

Physicochemical Property-Driven Hit Triage: Balanced logP and Clean RO5/RO3 Profile

With a computed logP of 2.90, zero RO5 violations, and only one RO3 violation , this compound is suitable for hit triage workflows that apply strict physicochemical filters prior to biological testing. The ortho-methyl substitution provides a favorable balance of lipophilicity—more permeable than the 2-fluoro analog but less lipophilic and metabolically risky than 2-chloro, 2-trifluoromethyl, or 2-methylthio congeners—making it a rational choice for oral bioavailability-focused lead optimization programs.

Structure-Based Drug Design: Rigid Scaffold for Target Crystallography and Docking Studies

The direct N–C(cyclopentyl) bond and limited rotatable bonds (5 vs. 6 for the methylene-spacer analog) make this compound a suitable candidate for co-crystallography or cryo-EM studies where conformational rigidity aids electron density interpretation. The lower molecular weight (285.4 vs. 299.4 for the spacer analog) also yields higher ligand efficiency indices, a critical metric in fragment elaboration and structure-guided optimization.

Procurement for Reproducible Screening: Defined Purity from a Verified Supplier

The documented 97% purity specification and in-stock availability through Amadis Chemical enable immediate procurement for reproducible screening campaigns. Researchers requiring ≥95% purity for quantitative pharmacology assays can proceed without additional purification, unlike analogs where purity is not independently verified, reducing both cost and lead time in compound acquisition workflows.

Quote Request

Request a Quote for 2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.